molecular formula C23H19N5O5 B450824 N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

N'~2~-{(Z)-1-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B450824
M. Wt: 445.4g/mol
InChI Key: LKQAOJIKRYHJGB-MSXFZWOLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide is a complex organic compound with the molecular formula C23H19N5O5 This compound is characterized by its unique structure, which includes a benzyloxybenzylidene group, a nitro-pyrazolyl group, and a furohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzyloxybenzylidene intermediate: This step involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate under reflux conditions to form the corresponding hydrazone.

    Introduction of the nitro-pyrazolyl group: The hydrazone intermediate is then reacted with 4-nitro-1H-pyrazole-1-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-pyrazolyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Modulating gene expression and cellular functions.

    Affecting cell signaling pathways: Influencing various signaling cascades that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide can be compared with other similar compounds, such as:

    N’-[4-(benzyloxy)benzylidene]-5-({4-amino-1H-pyrazol-1-yl}methyl)-2-furohydrazide: Similar structure but with an amino group instead of a nitro group.

    N’-[4-(benzyloxy)benzylidene]-5-({4-methyl-1H-pyrazol-1-yl}methyl)-2-furohydrazide: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of N’-[4-(benzyloxy)benzylidene]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furohydrazide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19N5O5

Molecular Weight

445.4g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-[(Z)-(4-phenylmethoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C23H19N5O5/c29-23(22-11-10-21(33-22)15-27-14-19(13-25-27)28(30)31)26-24-12-17-6-8-20(9-7-17)32-16-18-4-2-1-3-5-18/h1-14H,15-16H2,(H,26,29)/b24-12-

InChI Key

LKQAOJIKRYHJGB-MSXFZWOLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(O3)CN4C=C(C=N4)[N+](=O)[O-]

Origin of Product

United States

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